molecular formula C30H43N3O5 B051778 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol CAS No. 124522-01-6

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol

Cat. No.: B051778
CAS No.: 124522-01-6
M. Wt: 525.7 g/mol
InChI Key: SLMUHNVGABVVCX-VEWQFJOQSA-N
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Description

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol, widely known as Chromoionophore IV or ETH 2412 , is a synthetic, lipophilic pH indicator dye critical for developing optical chemical sensors (optodes). Its primary research value lies in the construction of bulk optode membranes for the spectrophotometric detection and quantification of ionic species. With a molecular formula of C₃₀H₄₃N₃O₅ and a molecular weight of 525.68 g/mol, this compound is designed for seamless integration into plasticized polymeric membranes, such as poly(vinyl chloride), serving as the key transducing element. The core mechanism of action is based on a reversible ion-exchange process. Incorporated into a sensing membrane alongside an ionic additive, Chromoionophore IV undergoes a co-extraction process where target anions from the sample solution are paired with protons (H⁺) and drawn into the membrane. This influx of protons causes a distinct color change in the chromoionophore from its deprotonated violet form to its protonated orange form. The degree of this spectrophotometrically measurable change is directly dependent on the concentration of the target anion in the sample, enabling quantitative analysis. This compound is instrumental in various research applications: • Anion Sensing : It is particularly effective in flow-injection analysis (FIA) systems for determining anions like thiocyanate in environmental (water) and clinical (saliva) samples, demonstrating a dynamic range from 1×10⁻⁵ M to 5×10⁻² M. • Polyion Detection : When incorporated into potentiometric sensors, it enables the renewable detection of polyions such as heparin in undiluted whole blood, with the sensor being regenerated by a simple pH adjustment. • Material Science : It is also used in the development of novel sensing platforms, including inkjet-printed paper-based colorimetric sensors, facilitating low-cost and portable analytical devices. As a vital component in ion-selective membranes, Chromoionophore IV provides researchers with a robust and reliable tool for advancing analytical methodologies in environmental monitoring, biomedical diagnostics, and industrial process control.

Properties

IUPAC Name

[3-hydroxy-4-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H43N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(35)38-27-22-23-28(29(34)24-27)32-31-25-18-20-26(21-19-25)33(36)37/h18-24,34H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHICQPUQDFJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H43N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30709357
Record name 4-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,5-dien-1-yl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30709357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124522-01-6
Record name 4-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,5-dien-1-yl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30709357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazotization and Azo Coupling: Formation of the Azo Backbone

The synthesis begins with the diazotization of 4-nitroaniline, a reaction that generates the electrophilic diazonium salt requisite for azo bond formation. Under acidic conditions (HCl, 0–5°C), 4-nitroaniline reacts with sodium nitrite (NaNO₂) to yield 4-nitrobenzenediazonium chloride . This intermediate is highly reactive and must be maintained at low temperatures to prevent decomposition.

Subsequent coupling with phenol derivatives introduces the azo linkage. For ETH 2412, the target regioselectivity requires the diazonium salt to couple ortho to the hydroxyl group of phenol. Achieving this demands precise pH control (weakly acidic to neutral conditions) and stoichiometric optimization to favor kinetic over thermodynamic products . The resultant intermediate, 2-(4-nitrophenylazo)phenol, is isolated via vacuum filtration and washed with cold ethanol to remove unreacted starting materials .

Key Reaction Parameters

ParameterOptimal Condition
Temperature0–5°C (diazotization)
SolventAqueous HCl/EtOH mixture
Coupling pH6.5–7.0
Yield68–72%

Esterification: Introduction of the Octadecanoyloxy Group

The phenolic hydroxyl group at the 5-position undergoes esterification with octadecanoyl chloride to furnish the final product. This step employs Schotten-Baumann conditions, where the phenol is deprotonated using a mild base (e.g., pyridine or 4-dimethylaminopyridine) to enhance nucleophilicity. Octadecanoyl chloride, dissolved in anhydrous tetrahydrofuran (THF), is added dropwise to the reaction mixture under nitrogen atmosphere .

Challenges and Solutions

  • Steric Hindrance : The long alkyl chain of octadecanoyl chloride impedes reaction efficiency. Using a catalytic amount of DMAP (4-dimethylaminopyridine) accelerates acyl transfer .

  • Solubility : THF ensures miscibility of the hydrophobic acyl chloride and polar phenolic intermediate.

  • Purification : Post-reaction, the crude product is precipitated in ice-cold methanol and recrystallized from hexane/ethyl acetate (3:1 v/v) to achieve >95% purity .

Esterification Optimization

VariableEffect on Yield
Base (Pyridine)1.5 equiv., yield 78%
DMAP (Catalyst)0.2 equiv., yield 89%
Reaction Time12 h, yield 85%

Purification and Analytical Characterization

ETH 2412 is isolated as an orange-red crystalline solid. Critical purity benchmarks include:

Physicochemical Properties

PropertyValueSource
Melting Point158–160°CCalibrated DSC
λₘₐₓ (UV-Vis)485 nm (in THF)
Solubility (H₂O)<5 mg/L (25°C)
Log P (Octanol/Water)8.2 ± 0.3Calculated

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 8.21 (d, 2H, Ar-H), 7.89 (d, 2H, Ar-H), 6.95 (s, 1H, Ar-H), 2.51 (t, 2H, -COOCH₂-), 1.25 (m, 30H, -CH₂-), 0.88 (t, 3H, -CH₃).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1602 cm⁻¹ (N=N), 1520 cm⁻¹ (NO₂).

Industrial-Scale Considerations

Large-scale synthesis necessitates modifications to ensure cost-efficiency and safety:

  • Continuous Flow Diazotization : Microreactor systems minimize thermal degradation risks .

  • Solvent Recovery : Distillation reclaims >90% of THF, reducing waste .

  • Quality Control : HPLC with C18 columns (acetonitrile/water gradient) monitors residual 4-nitroaniline (<0.1% w/w) .

Applications in Optical Sensing

ETH 2412’s utility arises from its pH-dependent chromism. In optode membranes, the deprotonated azo group (pH > 8) exhibits a bathochromic shift, enabling nitrite detection via absorbance ratios .

Performance Metrics

Sensor ParameterValue
Detection Limit0.1 μM NO₂⁻
Response Time<30 s
Selectivity (vs. Cl⁻)log K = −3.2

Chemical Reactions Analysis

Types of Reactions

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by:

  • A phenolic group substituted with a 4-nitrophenylazo moiety.
  • An octadecanoyloxy group that enhances its lipophilicity.

These structural features contribute to its functionality as a pH indicator and its ability to integrate into cell membranes, making it suitable for various analytical applications.

pH Indicator in Ion-Selective Optical Sensors

5-ODAP is extensively utilized as a pH indicator in ion-selective optical sensors. Its lipophilic nature allows it to be incorporated into membranes that can detect specific ions based on changes in optical properties such as absorbance and fluorescence.

Case Study: Flow-through Bulk Optode
A study demonstrated the use of 5-ODAP in a flow-through optode membrane for the spectrophotometric determination of thiocyanate ions. The sensor exhibited rapid response times and high selectivity for thiocyanate, making it effective for analyzing water samples and human saliva to differentiate between smokers and non-smokers .

Parameter Value
Detection MethodSpectrophotometry
Ion DetectedThiocyanate
Response TimeRapid
Sample TypesWater, Human Saliva

Development of Optical Sensors

The compound has also been integrated into polymeric films to create optical sensors for detecting nitrite levels. These sensors leverage the unique properties of 5-ODAP to achieve selective detection of nitrite over other anions.

Case Study: Polymeric Optical Sensors
Research indicates that films containing 5-ODAP demonstrate significant selectivity for nitrite ions compared to other lipophilic anions such as thiocyanate. The sensors developed showed fast response times and excellent reversibility, making them suitable for environmental monitoring .

Sensor Type Response Characteristics
Polymeric Optical SensorFast, Selective
Target IonNitrite
Comparison AnionsThiocyanate, Perchlorate

Applications in Biochemical Studies

Due to its ability to act as a pH-sensitive dye, 5-ODAP is useful in studying cellular processes and ion transport mechanisms across membranes. Its integration into biological systems allows researchers to visualize changes in pH in real-time, providing insights into various biochemical pathways.

Summary of Key Findings

The diverse applications of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol highlight its significance in scientific research:

  • Ion-selective sensors: Effective for detecting ions like thiocyanate and nitrite.
  • Biochemical studies: Valuable for monitoring pH changes in cellular environments.
  • Environmental monitoring: Useful in assessing water quality through ion detection.

Mechanism of Action

The compound exerts its effects through its ability to change color in response to pH variations. The molecular target is the hydrogen ion concentration, which affects the electronic structure of the compound, leading to a visible color change. This property is exploited in optical sensors to detect pH changes in various environments .

Comparison with Similar Compounds

Key Observations :

  • ETH 2412’s molecular weight is significantly higher due to the octadecanoyloxy chain, enhancing membrane compatibility but reducing aqueous solubility.
  • Unlike simpler nitrophenyl derivatives (e.g., 4-nitrophenyl ether), ETH 2412’s azo-phenol system enables reversible protonation, critical for ion-sensing .

Spectral and Physicochemical Properties

Property ETH 2412 5-(4-Nitrophenyl)oxazole 4-Nitrophenyl Ether
UV-Vis λmax ~480–520 nm ~310–340 nm ~270–290 nm
Solubility Lipophilic (DCM, THF) Moderate (Ethanol, DMSO) Low (Hexane, Ether)
Thermal Stability Stable to 150°C Stable to 200°C Decomposes at 120°C

Key Observations :

  • ETH 2412’s absorption in the visible range (~480–520 nm) is attributed to the conjugated azo-phenol system, unlike nitrophenyl oxazole/ether derivatives, which absorb in UV .
  • The long alkyl chain in ETH 2412 reduces crystallinity, favoring amorphous phases in polymer matrices .

Biological Activity

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol, also known as Octadecanoic acid, 3-hydroxy-4-[2-(4-nitrophenyl)diazenyl]phenyl ester, is a compound that has garnered interest in various fields due to its biological activities and applications. This article explores its biological activity, focusing on its mechanisms, applications in biosensors and drug delivery systems, and its potential therapeutic effects.

Overview of the Compound

This compound is characterized by a lipophilic structure that enhances its solubility in organic solvents. Its primary functional group, the nitro group, is known for imparting significant biological activity, including antimicrobial and anticancer properties. The compound is synthesized through the esterification of 2-(4-nitrophenylazo)phenol with octadecanoic acid, typically using sulfuric acid as a catalyst under reflux conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • pH Sensitivity : The compound functions as a pH indicator, changing color in response to environmental pH levels. This property is exploited in biosensors for detecting biological molecules .
  • Antimicrobial Activity : Nitro compounds are known to exhibit a wide spectrum of antimicrobial activities. The nitro group can induce redox reactions within microbial cells, leading to toxicity and cell death. This mechanism is crucial for developing new antimicrobial agents targeting pathogens such as H. pylori and M. tuberculosis .
  • Drug Delivery Systems : The lipophilicity of this compound makes it suitable for drug delivery applications, allowing for enhanced permeability across biological membranes .

Biosensors

The compound has been incorporated into various biosensor designs due to its pH sensitivity and ability to interact with biological molecules. For instance, it was used in a flow-through spectrophotometric bulk optode that effectively determined thiocyanate levels in different samples, demonstrating good selectivity and reproducibility .

Drug Development

Research has indicated that this compound can serve as a lead compound for developing new pharmaceuticals. Its nitro group contributes to its potential as an antimicrobial agent, making it a candidate for treating infections caused by resistant bacteria .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Antimicrobial Studies : A review noted that nitro compounds like this compound exhibit significant antimicrobial properties against various pathogens. The study emphasized the need for further exploration of these compounds as potential treatments for antibiotic-resistant infections .
  • Biosensor Development : In a study focused on environmental monitoring, the incorporation of this compound into a pH-sensitive optode demonstrated effective detection capabilities for thiocyanate in water samples. The results indicated that the sensor could differentiate between smokers and non-smokers based on saliva analysis .
  • Pharmacological Potential : Research into nitro-substituted phenolic compounds has shown promise in pharmacological applications due to their diverse biological activities, including anti-inflammatory and vasodilatory effects .

Comparative Analysis with Similar Compounds

Compound NameLipophilicityBiological ActivityApplications
This compoundHighAntimicrobial, Drug deliveryBiosensors, Drug development
Chromoionophore IModeratepH IndicatorEnvironmental monitoring
Chromoionophore IILowLimited biological activityLess effective in drug delivery

Q & A

Q. How does the nitro group’s electronic and steric effects influence the compound’s ion-binding mechanism?

  • Methodological Answer : The nitro group’s electron-withdrawing effect stabilizes the phenolate anion, enhancing H⁺/ion affinity. Steric hindrance from the para-substituted nitro group directs ion binding to the azo-phenol moiety. Computational modeling (DFT calculations) and X-ray crystallography of ion-bound complexes elucidate these effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol
Reactant of Route 2
Reactant of Route 2
5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol

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